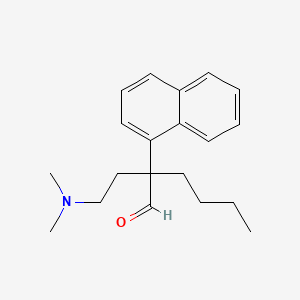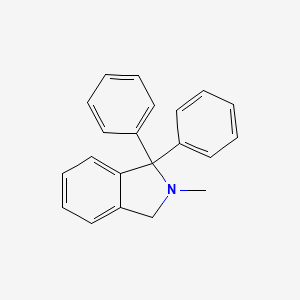
N''-Methyl-N,N'-dinitroguanidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’‘-Methyl-N,N’-dinitroguanidine is an organic compound with the molecular formula C2H6N4O4. It is a derivative of guanidine, characterized by the presence of two nitro groups and a methyl group. This compound is of significant interest due to its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: N’‘-Methyl-N,N’-dinitroguanidine can be synthesized through the nitration of N-methylguanidine. The process involves the reaction of N-methylguanidine with a nitrating agent such as nitric acid under controlled conditions. The reaction typically occurs at low temperatures to prevent decomposition and ensure high yields.
Industrial Production Methods: On an industrial scale, the production of N’‘-Methyl-N,N’-dinitroguanidine involves the continuous nitration process. This method ensures consistent quality and high yield. The reaction is carried out in large reactors with precise control over temperature and concentration of reactants.
Chemical Reactions Analysis
Types of Reactions: N’‘-Methyl-N,N’-dinitroguanidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different nitrogen oxides.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The nitro groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Substitution reactions often require catalysts or specific solvents to proceed efficiently.
Major Products Formed:
Oxidation: Nitrogen oxides and other oxidized derivatives.
Reduction: Amino derivatives of N’‘-Methyl-N,N’-dinitroguanidine.
Substitution: Various substituted guanidine derivatives depending on the substituent introduced.
Scientific Research Applications
N’‘-Methyl-N,N’-dinitroguanidine has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other complex organic compounds.
Biology: The compound is studied for its potential mutagenic and carcinogenic effects.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in cancer treatment.
Industry: It is used in the production of explosives and propellants due to its high energy content.
Mechanism of Action
The mechanism of action of N’‘-Methyl-N,N’-dinitroguanidine involves its interaction with biological molecules. The compound can alkylate DNA, leading to mutations and potentially carcinogenic effects. It targets the nitrogen atoms in the DNA bases, causing structural changes that can disrupt normal cellular processes.
Comparison with Similar Compounds
N-Methyl-N’-nitroguanidine: Similar in structure but with only one nitro group.
Methylnitronitrosoguanidine: Contains a nitroso group in addition to the nitro group.
Uniqueness: N’‘-Methyl-N,N’-dinitroguanidine is unique due to the presence of two nitro groups, which significantly enhance its reactivity and potential applications compared to its analogs. This makes it a valuable compound in both research and industrial applications.
Properties
CAS No. |
27478-21-3 |
|---|---|
Molecular Formula |
C2H5N5O4 |
Molecular Weight |
163.09 g/mol |
IUPAC Name |
2-methyl-1,3-dinitroguanidine |
InChI |
InChI=1S/C2H5N5O4/c1-3-2(4-6(8)9)5-7(10)11/h1H3,(H2,3,4,5) |
InChI Key |
IWHYKHDTEZLMIP-UHFFFAOYSA-N |
Canonical SMILES |
CN=C(N[N+](=O)[O-])N[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Spiro[1,3-benzoxathiole-2,1'-cyclohexane]](/img/structure/B14693661.png)


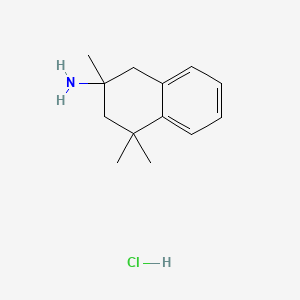

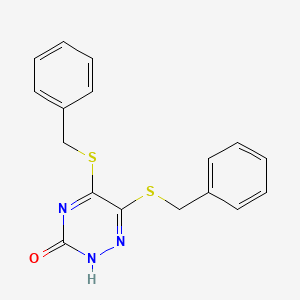
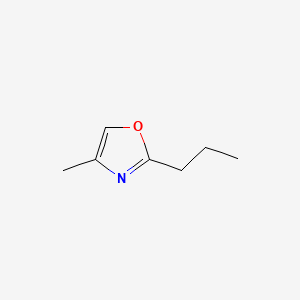
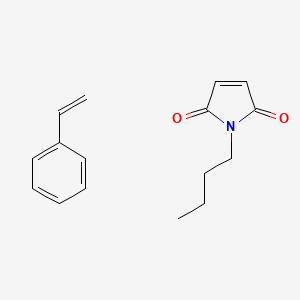
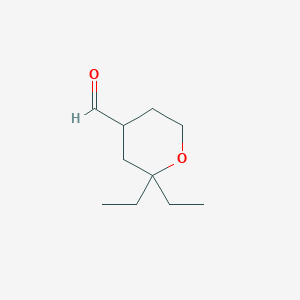
![5-[(e)-(2,3-Dimethylphenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine](/img/structure/B14693715.png)
![2-Phenylthieno[2,3-b]thiophene](/img/structure/B14693724.png)
![3-methylsulfonyl-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B14693725.png)
